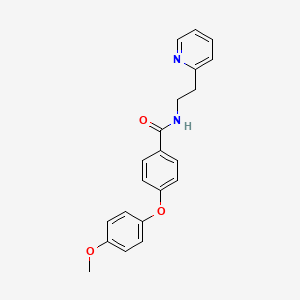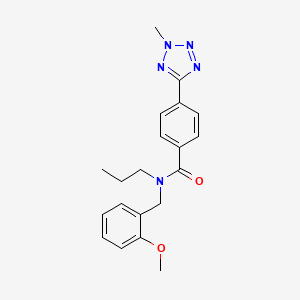![molecular formula C20H29N3O3 B5904245 N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-2-(2-propylbenzimidazol-1-yl)propanamide](/img/structure/B5904245.png)
N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-2-(2-propylbenzimidazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-2-(2-propylbenzimidazol-1-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a unique oxane ring structure that may contribute to its distinct properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-2-(2-propylbenzimidazol-1-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Propyl Group: The benzimidazole core is then alkylated using a propyl halide in the presence of a base.
Formation of the Oxane Ring: The oxane ring is synthesized through a cyclization reaction involving a diol and a suitable electrophile.
Coupling of the Oxane and Benzimidazole Units: The final step involves coupling the oxane ring with the benzimidazole core through a nucleophilic substitution reaction, followed by amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-2-(2-propylbenzimidazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-2-(2-propylbenzimidazol-1-yl)propanamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The oxane ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Uniqueness
N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-2-(2-propylbenzimidazol-1-yl)propanamide is unique due to its combination of a benzimidazole core and an oxane ring, which may confer distinct biological and chemical properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-2-(2-propylbenzimidazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-3-6-18-22-16-7-4-5-8-17(16)23(18)15(2)19(25)21-13-20(14-24)9-11-26-12-10-20/h4-5,7-8,15,24H,3,6,9-14H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGTZNLCQXXKJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1C(C)C(=O)NCC3(CCOCC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)methanamine](/img/structure/B5904171.png)
![4-[2-[[4-(1,3-Dimethylpyrazol-4-yl)pyrimidin-2-yl]amino]ethyl]-1-methylpiperidin-4-ol](/img/structure/B5904172.png)
![1-[4-[4-(2-Hydroxypropan-2-yl)triazol-1-yl]piperidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B5904187.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5904194.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]ethanamine](/img/structure/B5904196.png)

![[2-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]acetic acid](/img/structure/B5904204.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(pyridin-3-ylamino)ethyl]acetamide](/img/structure/B5904216.png)


![N-isopropyl-3-[methyl(methylsulfonyl)amino]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5904250.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5904253.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethanamine](/img/structure/B5904260.png)
